molecular formula C19H23N3O6S B12169457 Carbamic acid, [4-[[2-[[(2-furanylmethyl)amino]carbonyl]-1-piperidinyl]sulfonyl]phenyl]-, methyl ester CAS No. 483967-97-1

Carbamic acid, [4-[[2-[[(2-furanylmethyl)amino]carbonyl]-1-piperidinyl]sulfonyl]phenyl]-, methyl ester

Cat. No.: B12169457
CAS No.: 483967-97-1
M. Wt: 421.5 g/mol
InChI Key: YRAQUUWITYKXKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic acid, [4-[[2-[[(2-furanylmethyl)amino]carbonyl]-1-piperidinyl]sulfonyl]phenyl]-, methyl ester is an organic compound with a complex structure It is characterized by the presence of a carbamic acid group, a furan ring, a piperidine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, [4-[[2-[[(2-furanylmethyl)amino]carbonyl]-1-piperidinyl]sulfonyl]phenyl]-, methyl ester typically involves multiple steps. One common method includes the reaction of 4-aminophenylsulfonyl chloride with 2-furanylmethylamine to form an intermediate. This intermediate is then reacted with 1-piperidinylcarbonyl chloride under controlled conditions to yield the desired product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [4-[[2-[[(2-furanylmethyl)amino]carbonyl]-1-piperidinyl]sulfonyl]phenyl]-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under specific conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

Carbamic acid, [4-[[2-[[(2-furanylmethyl)amino]carbonyl]-1-piperidinyl]sulfonyl]phenyl]-, methyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Carbamic acid, [4-[[2-[[(2-furanylmethyl)amino]carbonyl]-1-piperidinyl]sulfonyl]phenyl]-, methyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the furan and piperidine rings contribute to the overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **Carbamic acid, N-[4-chloro-2-fluoro-5-[[(methyl(1-methylethyl)amino]sulfonyl]amino]carbonyl]phenyl]-, ethyl ester
  • **Carbamic acid, N-[4-chloro-2-fluoro-5-[[(methyl(1-methylethyl)amino]sulfonyl]amino]carbonyl]phenyl]-, ethyl ester

Uniqueness

Carbamic acid, [4-[[2-[[(2-furanylmethyl)amino]carbonyl]-1-piperidinyl]sulfonyl]phenyl]-, methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

483967-97-1

Molecular Formula

C19H23N3O6S

Molecular Weight

421.5 g/mol

IUPAC Name

methyl N-[4-[2-(furan-2-ylmethylcarbamoyl)piperidin-1-yl]sulfonylphenyl]carbamate

InChI

InChI=1S/C19H23N3O6S/c1-27-19(24)21-14-7-9-16(10-8-14)29(25,26)22-11-3-2-6-17(22)18(23)20-13-15-5-4-12-28-15/h4-5,7-10,12,17H,2-3,6,11,13H2,1H3,(H,20,23)(H,21,24)

InChI Key

YRAQUUWITYKXKX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C(=O)NCC3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.